molecular formula C6H12N4S B1271305 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol CAS No. 73396-58-4

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1271305
CAS RN: 73396-58-4
M. Wt: 172.25 g/mol
InChI Key: BMVRIMOCVZOKME-UHFFFAOYSA-N
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Description

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties, with low toxicity . These derivatives are of significant interest in pharmaceutical science due to their high efficiency and potential for creating new chemical compounds with predicted biological activity .

Synthesis Analysis

The synthesis of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. Starting materials such as methyl nicotinate or potassium dithiocarbazinate are cyclized using reagents like hydrazine hydrate to obtain the triazole core structure . Further functionalization is achieved through reactions with various aromatic aldehydes, formaldehyde, and different amines to yield a variety of substituted triazoles . Additionally, regioselective alkylation with t-BuOH-HClO4 can lead to tert-butyl substituted derivatives .

Molecular Structure Analysis

The molecular structure of these triazole derivatives is characterized by an essentially planar triazole ring. Substituents such as the tert-butyl group are rotated out of this plane, influencing the overall three-dimensional conformation of the molecule . Intermolecular hydrogen bonding and other non-covalent interactions, such as N–H···S and N–H···N hydrogen bonds, play a crucial role in the stabilization of the molecular structure and the formation of crystal networks .

Chemical Reactions Analysis

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol and its derivatives undergo various chemical reactions, including cyclo-condensation, alkylation, and condensation with benzaldehyde to form Schiff bases . These reactions are essential for the diversification of the triazole core and the introduction of pharmacologically relevant functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives include their crystalline nature, solubility in organic solvents, and melting temperatures, which are determined using standard pharmacopeial methods . Spectroscopic methods such as FT-IR, UV-visible, NMR, and mass spectrometry are employed to confirm the structures of the synthesized compounds . Theoretical studies using density functional theory (DFT) and other computational methods provide insights into the energetic feasibility of synthesis, vibrational modes, electronic transitions, and chemical reactivity .

Scientific Research Applications

Synthesis and Structural Features

  • Derivatives of 1,2,4-triazole, including 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol, have a broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. These derivatives are characterized by low toxicity, making them promising for chemical structure and biological activity research and the search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Regioselective Alkylation

  • Research on amino- and mercapto-1,2,4-triazoles, including 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol, involves regioselective alkylation processes. These studies contribute to understanding the chemical behavior and potential applications of these compounds (Voitekhovich et al., 2012).

Synthesis of New Compounds

  • The synthesis of new compounds derived from 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol has been explored. This includes the creation of various derivatives, which are important for further research in pharmacology and other scientific fields (Singh & Kandel, 2013).

Electrochemical Studies

  • Electrochemical studies, including time of flight-secondary ion mass spectrometry (ToF-SIMS) and computational studies, have been conducted on derivatives of 4-amino-1,2,4-triazole, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. These studies are crucial for understanding the corrosion inhibition properties of these compounds and their applications in materials science (Chauhan et al., 2019).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of derivatives of 1,2,4-triazole have been analyzed. Such studies are fundamental in the field of crystallography and provide insights into the physical properties and potential applications of these compounds (Sarala et al., 2006).

Future Directions

The future directions for the research on “4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

properties

IUPAC Name

4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVRIMOCVZOKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368444
Record name 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

CAS RN

73396-58-4
Record name 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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